Diethyl (2-nitrophenyl)malonate
Overview
Description
Diethyl (2-nitrophenyl)malonate is an organic compound with the molecular formula C13H15NO6. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a diethyl ester and a nitrophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-nitrophenyl)malonate can be synthesized through the reaction of diethyl malonate with 2-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: Diethyl (2-aminophenyl)malonate.
Substitution: Diethyl (2-substituted phenyl)malonate.
Hydrolysis: 2-Nitrophenylmalonic acid
Scientific Research Applications
Diethyl (2-nitrophenyl)malonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: As a precursor in the synthesis of biologically active molecules.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl (2-nitrophenyl)malonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester groups can be hydrolyzed to carboxylic acids, providing reactive sites for additional modifications .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the nitrophenyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Malonic acid: The parent compound with two carboxylic acid groups
Uniqueness
Diethyl (2-nitrophenyl)malonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
Diethyl (2-nitrophenyl)malonate is an organic compound with notable chemical properties that contribute to its biological activity. This compound, characterized by its malonate structure and a nitrophenyl group, has garnered attention in synthetic organic chemistry and medicinal applications. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 281.26 g/mol. The presence of the nitrophenyl group at the second position significantly enhances its reactivity and potential biological activity. The malonate moiety allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a precursor in the synthesis of biologically active compounds.
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antiviral properties of derivatives containing malonate groups, including those derived from this compound. For instance, a related compound demonstrated excellent antibacterial activity against Xanthomonas oryzae with an EC₅₀ value of 10.2 µg/mL, outperforming traditional agents like bismerthiazol .
Additionally, another derivative showed significant curative activity against tobacco mosaic virus, achieving a 74.3% efficacy rate, indicating the potential for developing new antiviral agents based on this framework .
Cytotoxicity Studies
A study involving the synthesis of benzazocine derivatives from nitrophenyl compounds revealed varying degrees of cytotoxicity against several cancer cell lines. The highest cytotoxicity was observed in compounds bearing enone moieties, suggesting that structural modifications can enhance their anticancer potential .
Synthesis Methods
This compound can be synthesized through various methods that leverage its malonate structure:
- Nucleophilic Substitution : The malonate group can undergo nucleophilic substitution reactions, allowing for further functionalization and the creation of diverse organic molecules .
- Reductive Cyclization : A base-mediated reductive cyclization process has been developed for synthesizing complex structures from nitrophenyl derivatives, contributing to the formation of biologically relevant compounds .
- Chalcone Derivatives : The synthesis of chalcone derivatives containing malonate groups has been explored, with promising results in terms of their antimicrobial properties .
Case Study 1: Antibacterial Activity
A series of novel chalcone malonate derivatives were synthesized and evaluated for their antibacterial activity against Xanthomonas oryzae. One specific compound exhibited remarkable efficacy with an EC₅₀ value significantly lower than established treatments, highlighting the potential for these derivatives in agricultural applications.
Case Study 2: Antiviral Efficacy
Research on the interaction between certain malonate derivatives and tobacco mosaic virus demonstrated effective binding characteristics and significant antiviral activity. Molecular docking studies confirmed that these compounds fit well into the viral coat protein's binding pocket, suggesting a mechanism for their antiviral action .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl Malonate | Simple malonate without nitrophenyl group | |
Diethyl (4-nitrophenyl)malonate | Para-nitro substitution; similar reactivity | |
Dimethyl (2-nitrophenyl)malonate | Methyl groups; different solubility characteristics |
The table above illustrates how this compound compares to other similar compounds, particularly regarding its unique structural features that enhance its biological activity.
Properties
IUPAC Name |
diethyl 2-(2-nitrophenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-7-5-6-8-10(9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUAMWVPTIVCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236591 | |
Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10565-14-7 | |
Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10565-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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